molecular formula C11H14N2O2 B4999128 N-phenyl-N'-(propan-2-yl)ethanediamide

N-phenyl-N'-(propan-2-yl)ethanediamide

Cat. No.: B4999128
M. Wt: 206.24 g/mol
InChI Key: YQHYUDHEPQFCDT-UHFFFAOYSA-N
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Description

N-phenyl-N’-(propan-2-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a phenyl group and a propan-2-yl group attached to the nitrogen atoms of the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-(propan-2-yl)ethanediamide typically involves the reaction of aniline (phenylamine) with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C6H5NH2+CH3CH(NH2)CH3C6H5NHCONH(CH3)2\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{CH}(\text{NH}_2)\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{NH}-\text{CO}-\text{NH}(\text{CH}_3)_2 C6​H5​NH2​+CH3​CH(NH2​)CH3​→C6​H5​NH−CO−NH(CH3​)2​

Industrial Production Methods

In industrial settings, the production of N-phenyl-N’-(propan-2-yl)ethanediamide may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-(propan-2-yl)ethanediamide oxides, while reduction can produce various amines.

Scientific Research Applications

N-phenyl-N’-(propan-2-yl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-N’-phenyl-p-phenylenediamine
  • N-(2-hydroxyethyl)-N’-[2-(propan-2-yl)phenyl]ethanediamide

Uniqueness

N-phenyl-N’-(propan-2-yl)ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-phenyl-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(2)12-10(14)11(15)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYUDHEPQFCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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